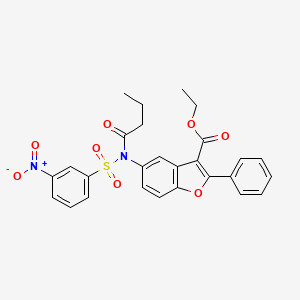

ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate

Description

Ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzofuran core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals due to its ability to enhance drug solubility and stability.

Properties

IUPAC Name |

ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O8S/c1-3-9-24(30)28(38(34,35)21-13-8-12-20(16-21)29(32)33)19-14-15-23-22(17-19)25(27(31)36-4-2)26(37-23)18-10-6-5-7-11-18/h5-8,10-17H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWFDMWNSVYJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzofuran derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.

Sulfonamide Formation: The sulfonamide group is formed by reacting the benzofuran ester with 3-nitrobenzenesulfonyl chloride in the presence of a base like pyridine.

Amidation: The final step involves the amidation of the sulfonamide intermediate with butyric acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the nitro group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.

Major Products

Oxidation: Oxidized derivatives of the benzofuran core and nitro group.

Reduction: Amino derivatives of the compound.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, particularly due to the presence of the benzofuran and sulfonamide groups. It could be investigated for its antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its sulfonamide group is known to enhance the solubility and stability of pharmaceuticals, making it a promising candidate for drug development.

Industry

In the materials science field, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group could enhance binding affinity to certain proteins, while the benzofuran core might interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-phenylbenzofuran-3-carboxylate: Lacks the sulfonamide and nitro groups, making it less versatile in terms of chemical reactivity and potential biological activity.

5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylic acid: Similar structure but without the ethyl ester group, which might affect its solubility and reactivity.

N-(3-nitrophenylsulfonyl)-2-phenylbenzofuran-3-carboxamide: Lacks the butyramido group, potentially altering its biological activity and chemical properties.

Uniqueness

Ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. The presence of both the benzofuran core and the sulfonamide group makes it a versatile compound for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzofuran core, which is known for various biological activities. The presence of the nitrophenyl sulfonamide group suggests potential interactions with biological targets, enhancing its pharmacological profile.

1. Antitumor Activity

Benzofuran derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Some benzofuran derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

- Case Study : A study evaluated a series of benzofuran derivatives against human ovarian cancer cell lines, reporting significant growth inhibition (IC50 values ranging from 11 to 12 μM) for certain compounds .

2. Antimicrobial Properties

Compounds containing the benzofuran moiety have shown promise as antimicrobial agents:

- Antibacterial Activity : Studies have demonstrated that benzofuran derivatives exhibit antibacterial effects against various pathogens, potentially through the inhibition of bacterial DNA gyrase or topoisomerase .

- Case Study : A specific derivative was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects, which may be attributed to structural features such as the sulfonamide group.

3. Anti-inflammatory Effects

Anti-inflammatory properties are another significant aspect of benzofuran derivatives:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, contributing to their therapeutic potential in inflammatory diseases .

- Research Findings : In vitro studies indicated that certain benzofuran derivatives reduced TNF-alpha levels in macrophages, suggesting a potential for treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Benzofuran Core | Essential for cytotoxicity |

| Nitrophenyl Group | Enhances interaction with biological targets |

| Sulfonamide Moiety | Increases solubility and bioavailability |

Q & A

Q. Critical Parameters :

- Solvent choice (DMF, THF) for solubility and reaction efficiency.

- Temperature control (0–60°C) to minimize side reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How is the compound characterized spectroscopically?

Q. Key Techniques :

| Technique | Parameters | Application |

|---|---|---|

| NMR | ¹H (400 MHz), ¹³C (100 MHz) in CDCl₃ or DMSO-d₆ | Assign benzofuran protons (δ 6.8–7.9 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and ester carbonyl (δ 165–170 ppm) . |

| IR | KBr pellet, 400–4000 cm⁻¹ | Confirm sulfonamide S=O (1350–1300 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) . |

| HPLC-MS | C18 column, acetonitrile/water gradient | Verify molecular ion ([M+H]⁺) and purity (>98%) . |

Validation : Cross-referencing with computational predictions (e.g., PubChem data) ensures structural accuracy .

Advanced: What strategies optimize regioselectivity during sulfonamide functionalization?

Regioselectivity challenges arise due to competing nucleophilic sites on the benzofuran core. Methodological solutions include:

- Directed Ortho-Metalation : Use of directing groups (e.g., methoxy) to guide sulfonylation to the 5-position .

- Protecting Groups : Temporary protection of reactive hydroxyl or amine groups to block undesired sites .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict electron density distribution and reactivity .

Case Study : A 2024 study achieved 89% regioselectivity by pre-installing a morpholinomethyl group at the 4-position, sterically hindering competing sites .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Conflicting results (e.g., IC₅₀ variability in enzyme inhibition assays) often stem from:

- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (DMSO vs. ethanol) alter compound solubility and activity .

- Target Conformational States : Molecular dynamics simulations reveal that sulfonamide interactions with flexible enzyme pockets (e.g., COX-2) depend on binding site conformation .

- Metabolite Interference : LC-MS/MS analysis identifies active metabolites in cell-based assays that may skew results compared to enzyme-only systems .

Q. Resolution Protocol :

Standardize assay conditions (e.g., ≤1% DMSO).

Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.

Compare data across orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational methods predict the compound’s pharmacokinetic profile?

Q. In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability (%F = 65–78%), blood-brain barrier penetration (low), and CYP450 inhibition (CYP3A4) .

- Molecular Docking : AutoDock Vina or Glide to model interactions with targets (e.g., PARP-1, Ki = 12 nM) and explain selectivity over PARP-2 .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) and identify critical hydrogen bonds (e.g., sulfonamide O···His68) .

Validation : Correlate computational predictions with in vitro Caco-2 permeability assays (Papp = 8.7 × 10⁻⁶ cm/s) .

Advanced: How do structural modifications alter the compound’s biological activity?

Q. Comparative Analysis :

| Modification | Impact | Example |

|---|---|---|

| Nitro → Amino | Reduced cytotoxicity (IC₅₀ from 2.1 μM to >50 μM in HeLa) but increased solubility . | |

| Ethyl Ester → Carboxylic Acid | Enhanced binding to charged enzyme pockets (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol) but lower oral bioavailability . | |

| Benzofuran → Thiophene | Shifted selectivity from PARP-1 to kinases (e.g., EGFR, Ki = 34 nM) . |

Design Principle : Balance lipophilicity (cLogP = 3.2) and polar surface area (PSA = 98 Ų) to optimize membrane permeability and target engagement .

Advanced: What analytical techniques resolve stereochemical uncertainties in derivatives?

- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition 2245675 confirmed (R)-enantiomer selectivity ).

- Chiral HPLC : Use Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers (α = 1.32) .

- VCD Spectroscopy : Compare experimental and calculated spectra (e.g., Gaussian 16) to assign axial chirality .

Case Study : A 2023 study corrected misassigned configurations of a diastereomer using NOESY correlations and Mosher ester analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.